Methyl 3-{[(4-fluorophenoxy)acetyl]amino}-4-[hydroxy(methoxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a benzoate core with multiple functional groups, including a fluorophenoxy group, an acetamido group, and a hydroxy(methoxy)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-4-[HYDROXY(METHOXY)METHYL]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorophenoxyacetic acid: This can be achieved through the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the acetamido intermediate: The 4-fluorophenoxyacetic acid is then reacted with acetic anhydride and ammonia to form the acetamido intermediate.
Coupling with methyl 3-amino-4-hydroxybenzoate: The acetamido intermediate is coupled with methyl 3-amino-4-hydroxybenzoate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-4-[HYDROXY(METHOXY)METHYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy(methoxy)methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-4-[HYDROXY(METHOXY)METHYL]BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-4-[HYDROXY(METHOXY)METHYL]BENZOATE involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-4-[HYDROXY(METHOXY)METHYL]BENZOATE
- METHYL 3-{[2-(4-BROMOPHENOXY)ACETYL]AMINO}-4-[HYDROXY(METHOXY)METHYL]BENZOATE
- METHYL 3-{[2-(4-METHOXYPHENOXY)ACETYL]AMINO}-4-[HYDROXY(METHOXY)METHYL]BENZOATE
Uniqueness
The presence of the fluorophenoxy group in METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-4-[HYDROXY(METHOXY)METHYL]BENZOATE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and methoxy analogs.
Properties
Molecular Formula |
C18H18FNO6 |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
methyl 3-[[2-(4-fluorophenoxy)acetyl]amino]-4-[hydroxy(methoxy)methyl]benzoate |
InChI |
InChI=1S/C18H18FNO6/c1-24-17(22)11-3-8-14(18(23)25-2)15(9-11)20-16(21)10-26-13-6-4-12(19)5-7-13/h3-9,18,23H,10H2,1-2H3,(H,20,21) |
InChI Key |
QMUXDSAXSYBNOX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=C(C=C1)C(=O)OC)NC(=O)COC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.